molecular formula C13H24I2N2 B1664931 trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide CAS No. 63951-19-9

trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide

Cat. No.: B1664931
CAS No.: 63951-19-9
M. Wt: 462.15 g/mol
InChI Key: XKJPMAOXOIOVIC-UHFFFAOYSA-L
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Description

Trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide is a chemical compound with the molecular formula C13H24I2N2. It is known for its unique structure, which includes two trimethylazaniumyl groups attached to a phenyl ring, and two iodide ions. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide typically involves the reaction of N,N-dimethyl-4-aminomethylbenzylamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of N,N-dimethyl-4-aminomethylbenzylamine with methyl iodide: This step results in the formation of the intermediate compound.

    Purification: The intermediate is purified to remove any impurities.

    Final Reaction: The purified intermediate is then reacted with an excess of methyl iodide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is known to participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous solvents.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles. The conditions vary depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation products may include various oxidized derivatives of the original compound.

    Reduction: Reduction products typically include reduced forms of the compound with fewer functional groups.

    Substitution: Substitution reactions yield products where one or more functional groups have been replaced by new groups.

Scientific Research Applications

Trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide: This compound has a similar structure but lacks the methyl group on the phenyl ring.

    Trimethyl-[4-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide: This compound has an ethyl group instead of a methyl group on the phenyl ring.

Uniqueness

Trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide is unique due to its specific structure, which includes two trimethylazaniumyl groups attached to a phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

63951-19-9

Molecular Formula

C13H24I2N2

Molecular Weight

462.15 g/mol

IUPAC Name

trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide

InChI

InChI=1S/C13H24N2.2HI/c1-14(2,3)11-12-7-9-13(10-8-12)15(4,5)6;;/h7-10H,11H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

XKJPMAOXOIOVIC-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammonium, (p-trimethylammonio)benzyltrimethyl-, diiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide
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trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide
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trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide
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trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide

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